molecular formula C15H14N2O5 B2453111 2-[2-(2,6-Dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]acetic acid CAS No. 2309444-15-1

2-[2-(2,6-Dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]acetic acid

Cat. No. B2453111
CAS RN: 2309444-15-1
M. Wt: 302.286
InChI Key: KJZZXYASBYEXIJ-UHFFFAOYSA-N
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Description

The compound “2-[2-(2,6-Dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]acetic acid” is a type of E3 ligand block class compound . It has a molecular weight of 332.27 and a molecular formula of C15H12N2O7 . It is also known as 2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetic acid .


Synthesis Analysis

The synthesis pathway for a similar compound involves the reaction of 2,6-dioxopiperidine with phthalic anhydride to form 2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindoline.


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H12N2O7/c18-10-5-4-8(13(21)16-10)17-14(22)7-2-1-3-9(12(7)15(17)23)24-6-11(19)20/h1-3,8H,4-6H2,(H,19,20)(H,16,18,21) . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The storage temperature for this compound is normal .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

2,6-Dioxo-1,2,3,4,5,6-hexahydroindoles, derived from acetal-protected (2,4-dioxocyclohex-1-yl)-acetic acids, are important intermediates in synthesizing various alkaloids. These compounds are prepared through allylation, carbonyl protection, oxidation, amide formation, and cyclization processes (Juma et al., 2008).

Crystallographic Studies

The crystal structures of derivatives of acetic acids like (2-oxo-2H-quinaxalin-1-yl)-acetic acid and its cobalt and nickel complexes have been determined. These studies provide insights into the molecular conformations of these compounds and their complexes (Karmakar & Baruah, 2008).

Molecular Docking Studies

Research includes the synthesis and evaluation of novel acetic acid derivatives for anti-inflammatory activities. Molecular docking studies are conducted to understand the binding affinity of these compounds toward human serum albumin (HSA), providing valuable insights into their potential therapeutic applications (Nikalje et al., 2015).

Aldose Reductase Inhibitors

Cyano(2-oxo-2,3-dihydroindol-3-yl)acetic acid derivatives have been synthesized and tested as aldose reductase inhibitors. These compounds demonstrate significant inhibitory activities and are evaluated for their potential in treating conditions like diabetic complications (Da Settimo et al., 2003).

Development of New Synthesis Methods

Methods for synthesizing various derivatives of acetic acid, such as 2-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid, have been developed. These methods are important for producing compounds with potential applications in different fields of chemistry and pharmacology (Tkachuk et al., 2020).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may be harmful if swallowed . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O5/c18-12-4-3-11(14(21)16-12)17-7-9-5-8(6-13(19)20)1-2-10(9)15(17)22/h1-2,5,11H,3-4,6-7H2,(H,19,20)(H,16,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJZZXYASBYEXIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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